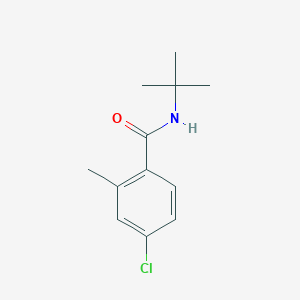

N-tert-butyl-4-chloro-2-methyl-benzamide

Overview

Description

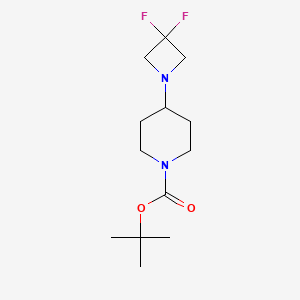

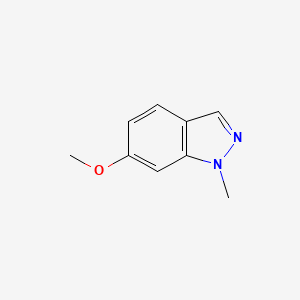

“N-tert-Butyl-4-chloro-2-methylbenzamide” is a chemical compound with the molecular formula C12H16ClNO . It is used for the preparation of amides from ketones, aldehydes, and derivatives . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of N-tert-butyl amides, including N-tert-butyl-4-chloro-2-methylbenzamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles. This reaction is catalyzed by Cu(OTf)2 and can be carried out under solvent-free conditions at room temperature . Another method involves the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate, catalyzed by 2 mol% Zn (ClO4)2·6H2O at 50 °C under solvent-free conditions .Molecular Structure Analysis

The molecular structure of N-tert-butyl-4-chloro-2-methylbenzamide consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Chemical Reactions Analysis

N-tert-butyl-4-chloro-2-methylbenzamide can participate in various chemical reactions. For instance, it can be used in the preparation of amides from ketones, aldehydes, and derivatives . The exact reactions it can participate in and the products formed would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl-4-chloro-2-methylbenzamide would depend on its molecular structure. It has a molecular weight of 225.71 . Other properties such as its melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications

Genotoxicity Assessment :

- N-tert-butyl-4-chloro-2-methyl-benzamide, along with other chemicals such as methyl-tert-butyl ether and benzene, has been studied for its genotoxic effects on human lymphocytes. These studies typically employ methods like the comet assay to evaluate DNA damage, which can include single-strand breaks, double-strand breaks, and oxidative base modifications. Such research contributes to understanding the genetic risks associated with exposure to these compounds (Chen et al., 2008).

Synthesis and Properties of Polymers :

- Research has been conducted on the synthesis of polyamides using compounds like 4-tert-butylcatechol, which are structurally similar to this compound. These studies focus on creating new materials with desirable properties like solubility, thermal stability, and flexibility. This type of research is crucial for developing advanced materials for various industrial applications (Hsiao et al., 2000).

Catalysis in Chemical Synthesis :

- Studies on rigid P-chiral phosphine ligands, which involve tert-butyl groups (akin to those in this compound), demonstrate their effectiveness in catalyzing asymmetric hydrogenation of functionalized alkenes. This research aids in the efficient preparation of chiral pharmaceutical ingredients and enhances understanding of reaction pathways in asymmetric synthesis (Imamoto et al., 2012).

Development of Synthetic Methodologies :

- N-tert-butanesulfinyl imines, related to this compound, are used as intermediates for the asymmetric synthesis of amines. They serve as templates for the addition of nucleophiles and provide a route for synthesizing a wide range of enantioenriched amines. This methodology is pivotal in the field of synthetic organic chemistry, offering new ways to create complex molecular structures (Ellman et al., 2002).

Exploration of Chemical Reactions and Pathways :

- The versatility of tert-butyl phenylazocarboxylates in organic chemistry, which share structural elements with this compound, has been explored in various nucleophilic substitutions and radical reactions. These studies offer insights into the manipulation of molecular structures and the formation of new compounds, enhancing our understanding of organic synthesis and reaction mechanisms (Jasch et al., 2012).

properties

IUPAC Name |

N-tert-butyl-4-chloro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-7-9(13)5-6-10(8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUBOPAINSCDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

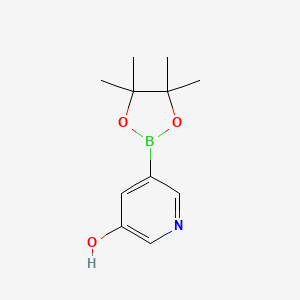

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)

![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)